molecular formula C19H17ClN4O4S B2789289 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 501351-78-6

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2789289
CAS No.: 501351-78-6
M. Wt: 432.88
InChI Key: IXBOQTUERRDMTN-UHFFFAOYSA-N
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Description

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex synthetic compound designed for advanced scientific research. It integrates multiple pharmacologically relevant motifs, including a 1,3,4-oxadiazole ring and a benzenesulfonamide group, making it a valuable chemical tool for probing biological mechanisms. The 1,3,4-oxadiazole scaffold is a recognized privileged structure in medicinal chemistry, with documented derivatives exhibiting a range of biological activities, such as antiviral properties against viruses like the tobacco mosaic virus (TMV) . The incorporation of a sulfonamide group, particularly a pyrrolidine sulfonamide, is a strategic feature that can enhance the molecule's ability to interact with enzymatic targets, as sulfonamides are known to act as effective enzyme inhibitors . This specific molecular architecture suggests potential for this compound to be investigated in areas including enzyme inhibition studies, antimicrobial research, and exploratory oncology research. Researchers can utilize this compound as a key intermediate or a lead structure in hit-to-lead optimization campaigns. Its structural features provide opportunities for further synthetic modification, allowing for the exploration of structure-activity relationships (SAR). This product is intended for non-human research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O4S/c20-16-6-2-1-5-15(16)18-22-23-19(28-18)21-17(25)13-7-9-14(10-8-13)29(26,27)24-11-3-4-12-24/h1-2,5-10H,3-4,11-12H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBOQTUERRDMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H12ClN3OC_{12}H_{12}ClN_3O, with a molecular weight of 249.7 g/mol. The presence of the 2-chlorophenyl group and the oxadiazole moiety contributes to its biological efficacy. The compound's structure can be represented as follows:

N 5 2 chlorophenyl 1 3 4 oxadiazol 2 yl 4 pyrrolidin 1 ylsulfonyl benzamide\text{N 5 2 chlorophenyl 1 3 4 oxadiazol 2 yl 4 pyrrolidin 1 ylsulfonyl benzamide}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The oxadiazole moiety enhances the lipophilicity of the molecule, facilitating better membrane penetration and higher antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Research indicates that similar oxadiazole derivatives have shown cytotoxic effects on various cancer cell lines. The structure-activity relationship (SAR) analysis reveals that modifications in the phenyl ring can significantly influence the anticancer activity, with electron-withdrawing groups enhancing potency .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of related compounds reported minimum inhibitory concentration (MIC) values demonstrating potent activity against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 3.12 to 12.5 µg/mL for these pathogens, indicating promising antibacterial properties for derivatives similar to this compound .

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus3.12
Compound BEscherichia coli12.5

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value lower than that of standard chemotherapeutics like doxorubicin for certain analogues .

CompoundCell LineIC50 (µM)
N-(compound X)A431<0.5
N-(compound Y)Jurkat<0.5

Case Study 1: Antibacterial Efficacy

A recent investigation into the antibacterial properties of oxadiazole derivatives showed that modifications in substituents on the phenyl ring significantly impacted their efficacy against bacterial strains. The study highlighted that compounds with a chlorinated phenyl group exhibited enhanced activity compared to their non-chlorinated counterparts.

Case Study 2: Anticancer Screening

A series of pyrrolidine-containing benzamides were synthesized and evaluated for anticancer activity using MTT assays on multiple cancer cell lines. The results indicated that compounds bearing the oxadiazole ring demonstrated superior cytotoxicity compared to traditional chemotherapeutics, prompting further exploration into their mechanisms of action.

Comparison with Similar Compounds

Antifungal 1,3,4-Oxadiazole Derivatives

Compounds LMM5 and LMM11 () share structural similarities with the target compound but differ in substituents:

  • LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide.
  • LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
Feature Target Compound LMM5 LMM11
5-Substituent 2-Chlorophenyl 4-Methoxyphenylmethyl Furan-2-yl
Sulfonyl Group Pyrrolidin-1-ylsulfonyl Benzyl(methyl)sulfamoyl Cyclohexyl(ethyl)sulfamoyl
Antifungal Activity Not reported IC₅₀: 4.2 µM (C. albicans) IC₅₀: 3.8 µM (C. albicans)
Cytotoxicity Not reported Low (Selective Index > 10) Low (Selective Index > 15)

Both LMM5 and LMM11 inhibit thioredoxin reductase (Trr1) in Candida albicans, suggesting that the target compound’s sulfonyl benzamide group may similarly enhance antifungal efficacy .

Enzyme-Targeted 1,3,4-Oxadiazoles

and describe compounds optimized for Ca²⁺/calmodulin inhibition :

  • Compound 6 : N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide.
  • Compound 21 : N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide.
Feature Target Compound Compound 6 Compound 21
5-Substituent 2-Chlorophenyl Tetrahydronaphthalen-2-yl Dihydrobenzo[b][1,4]dioxin-6-yl
Benzamide Group Pyrrolidin-1-ylsulfonyl 3-Trifluoromethyl 4-Bromo
Enzyme Inhibition Not reported IC₅₀: 0.9 µM (Ca²⁺/calmodulin) IC₅₀: 1.2 µM (Ca²⁺/calmodulin)
Synthetic Yield Not reported 15% 50%

The trifluoromethyl and bromo groups in these analogs improve enzyme-binding affinity, whereas the target compound’s pyrrolidinylsulfonyl group may enhance solubility and bioavailability .

Antimicrobial and Cytotoxic Derivatives

highlights N-substituted sulfanyl acetamide derivatives :

  • Compound 6f : 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanylacetamide with a p-methoxyphenyl substituent.
  • Compound 6o : Same core with a p-bromophenyl group.
Feature Target Compound Compound 6f Compound 6o
Core Structure 1,3,4-Oxadiazole 1,3,4-Oxadiazole 1,3,4-Oxadiazole
Key Substituent Pyrrolidin-1-ylsulfonyl p-Methoxyphenyl p-Bromophenyl
Antimicrobial Activity Not reported MIC: 8 µg/mL (E. coli) MIC: 12 µg/mL (E. coli)
Cytotoxicity Not reported Low (Hemolysis < 5%) Moderate (Hemolysis: 18%)

Structural Analogs with Heterocyclic Substituents

reports N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (8) , which replaces the 2-chlorophenyl group with a 5-chlorothiophene:

Feature Target Compound Compound 8
5-Substituent 2-Chlorophenyl 5-Chlorothiophen-2-yl
Benzamide Group Pyrrolidin-1-ylsulfonyl Unsubstituted benzamide
Activity Not reported Not reported

The chlorothiophene may improve π-π stacking in hydrophobic enzyme pockets, whereas the pyrrolidinylsulfonyl group in the target compound could offer better pharmacokinetics .

Q & A

Q. Critical conditions :

  • Temperature control (0–90°C depending on the step) to avoid side reactions.
  • Solvent choice (e.g., DMSO for sulfonylation, dichloromethane for acyl chloride formation) .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Advanced: How can reaction yields be optimized for the final coupling step?

Yield optimization requires:

  • Catalyst screening : Use coupling agents like EDCI/HOBt or PyBOP for amide bond formation, which improve efficiency compared to traditional acyl chlorides .
  • Stoichiometric adjustments : A 1.2:1 molar ratio of sulfonyl chloride to benzamide intermediate reduces unreacted starting material .
  • Temperature modulation : Maintaining 0–5°C during sulfonyl chloride addition minimizes degradation .

Q. Example data :

DerivativeYield (%)Purity (HPLC)
Compound 61595.5
Compound 75095.3
Compound 81297.9
Adapted from , demonstrating yield variability based on substituents.

Basic: What spectroscopic and computational methods validate the compound’s structure?

  • ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole ring (e.g., δ 8.5–9.0 ppm for aromatic protons) and sulfonamide groups (δ 3.0–3.5 ppm for pyrrolidine CH₂) .
  • High-resolution MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 457.08) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry using SHELX-refined structures .

Advanced: How can researchers address contradictions in reported biological activity data?

  • Reproducibility checks : Standardize assay conditions (e.g., fungal CYP51 inhibition assays at pH 7.4 with 1% DMSO) .
  • Purity validation : Use HPLC-MS to rule out impurities >98% .
  • Structural docking : Compare binding modes in enzyme active sites (e.g., CYP51) to explain potency variations. For example, VNI derivatives with oxadiazole moieties show stronger hydrogen bonding than triazoles .

Advanced: What computational strategies predict target interactions and metabolic stability?

  • Molecular docking : Use AutoDock Vina with fungal CYP51 crystal structures (PDB: 5TZ1) to prioritize derivatives with optimal binding energy (< -9 kcal/mol) .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
  • ADMET prediction : Tools like SwissADME evaluate logP (aim for 2–4) and CYP450 metabolism to guide synthetic modifications .

Basic: What biological screening assays are relevant for this compound?

  • Antifungal activity : Microbroth dilution assays against Candida albicans (MIC₅₀ < 1 µg/mL indicates potency) .
  • Enzyme inhibition : Fluorometric assays for CYP51 activity (IC₅₀ < 100 nM suggests clinical potential) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to ensure selectivity (IC₅₀ > 10× MIC₅₀) .

Advanced: How can researchers resolve low solubility issues during in vitro testing?

  • Co-solvent systems : Use 10% β-cyclodextrin in PBS to enhance aqueous solubility .
  • Salt formation : Synthesize hydrochloride or mesylate salts to improve bioavailability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release .

Basic: What are the key structural features influencing biological activity?

  • Oxadiazole ring : Electron-withdrawing groups (e.g., 2-chlorophenyl) enhance CYP51 binding via π-π stacking .
  • Sulfonamide moiety : Pyrrolidine sulfonyl groups improve solubility and hydrogen bonding with catalytic heme iron .
  • Benzamide core : Substitutions at the 4-position modulate steric hindrance in enzyme active sites .

Advanced: How can synthetic byproducts be characterized and minimized?

  • LC-MS/MS : Identify common byproducts (e.g., des-chloro derivatives or oxadiazole ring-opened products) .
  • Reaction monitoring : Use in situ IR spectroscopy to detect intermediates and optimize reaction times .
  • Alternative routes : Replace POCl₃ with polymer-supported reagents to reduce hydrolysis byproducts .

Advanced: What strategies improve metabolic stability for in vivo studies?

  • Deuterium incorporation : Replace labile hydrogens (e.g., benzamide CH₃) with deuterium to slow CYP450 oxidation .
  • Prodrug design : Mask sulfonamide as a tert-butyl carbamate, cleaved by esterases in target tissues .
  • Structural rigidification : Introduce methyl groups at C-2 of pyrrolidine to reduce conformational flexibility and metabolic degradation .

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